molecular formula C18H16ClNO2S2 B2914507 2-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 2034634-88-1

2-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2914507
CAS No.: 2034634-88-1
M. Wt: 377.9
InChI Key: USIQCHSDCPWDOK-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 2-chlorophenyl group linked to an acetamide backbone, which is further substituted with a hydroxyethyl group bearing both thiophen-2-yl and thiophen-3-yl moieties.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S2/c19-15-5-2-1-4-13(15)10-17(21)20-12-18(22,14-7-9-23-11-14)16-6-3-8-24-16/h1-9,11,22H,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIQCHSDCPWDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic molecule that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound features a chlorinated phenyl group, hydroxy-substituted ethyl moiety, and two thiophene rings. This unique arrangement contributes to its chemical reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H18ClN1O2S2
Molecular Weight385.88 g/mol
CAS Number2380192-15-2

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The chlorophenyl group may enhance binding to hydrophobic pockets in enzymes, potentially inhibiting or activating their functions.
  • Receptor Modulation : The hydroxy and thiophene groups may facilitate hydrogen bonding or π-π interactions with receptor sites, influencing signal transduction pathways.
  • Antioxidant Activity : The presence of thiophene rings suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For example:

  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) showed that the compound inhibited cell proliferation in a dose-dependent manner.
  • Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound:

  • Animal Models : In rodent models of inflammation, administration of the compound reduced markers such as TNF-alpha and IL-6, indicating a decrease in inflammatory responses.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Findings : The compound demonstrated IC50 values lower than standard chemotherapeutic agents, suggesting higher efficacy.
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the reduction of inflammatory cytokines in LPS-induced models.
    • Findings : Significant reduction in cytokine levels was observed, supporting its use in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-Thiophene Acetamides

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): Structural Differences: The bromine atom at the para position of the phenyl ring vs. chlorine at the ortho position in the target compound. The ortho-chlorine in the target compound introduces steric hindrance, which could limit rotational freedom and enhance selectivity for specific targets. Biological Activity: Demonstrated antimycobacterial activity in analogs , suggesting the thiophene-acetamide scaffold is pharmacologically relevant.
  • 2-(2-Chlorophenyl)-N-[(3-methoxytetrahydro-3-thiophenyl)methyl]acetamide (): Structural Differences: A methoxytetrahydrothiophene substituent replaces the hydroxyethyl-thiophene groups.

Hydroxy-Containing Acetamides

  • N-(2-Hydroxyphenyl)acetamide derivatives (): Structural Differences: A phenolic hydroxy group vs. the aliphatic hydroxy group in the target compound. Impact on Properties: Phenolic hydroxy groups are more acidic (pKa ~10) compared to aliphatic alcohols (pKa ~16–19), influencing ionization and solubility. The target compound’s hydroxyethyl group may enhance hydrogen bonding without significant acidity.
  • 2-Hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (): Structural Differences: A chromenone-indole hybrid vs. thiophene-chlorophenyl motifs. Biological Implications: Chromenone and indole groups are associated with antioxidant and kinase-inhibitory activities, whereas thiophenes are linked to antimycobacterial and anticonvulsant effects .

Thiophene- and Triazole-Modified Acetamides

  • N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide () :

    • Structural Differences : Incorporates a triazole-sulfanyl group instead of hydroxyethyl-thiophene.
    • Impact on Activity : The triazole ring may enhance metabolic stability and confer antifungal or antimicrobial properties due to its electron-deficient nature .
  • N-(2-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide (): Structural Differences: A thiazolidinone core with a sulfanylidene group replaces the hydroxyethyl chain. Biological Implications: Thiazolidinones are known for anti-inflammatory and antidiabetic activities; the conjugated thiophene may enhance π-π stacking interactions with biological targets .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(4-Bromophenyl)-2-(2-thienyl)acetamide N-(3-chloro-2-methylphenyl)-triazole analog
Molecular Weight ~400–450 g/mol* ~300 g/mol ~450 g/mol
LogP (Predicted) ~3.5* ~2.8 ~4.2
Hydrogen Bond Donors 1 (OH) 1 (NH) 1 (NH)
Key Functional Groups Chlorophenyl, thiophenes, OH Bromophenyl, thiophene Chlorophenyl, triazole, thiophene

*Estimated based on structural analogs.

  • Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs (e.g., ).
  • Metabolic Stability : Dual thiophene rings could increase susceptibility to cytochrome P450 oxidation, whereas triazole-containing analogs () might exhibit longer half-lives due to metabolic resistance.

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